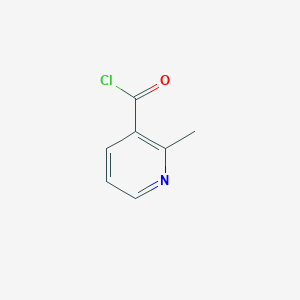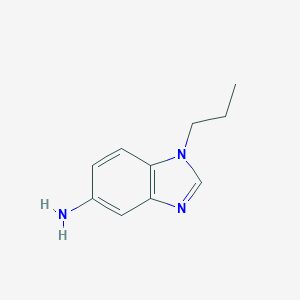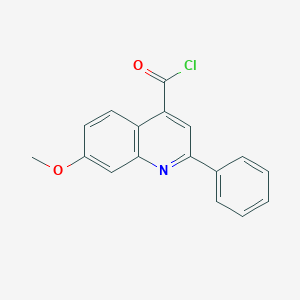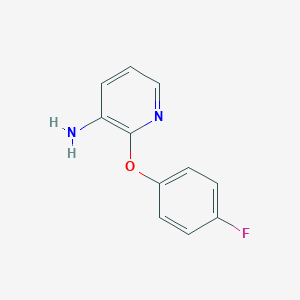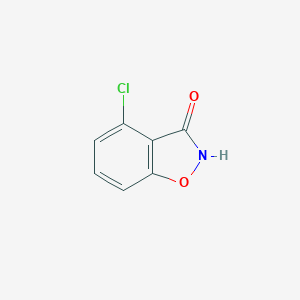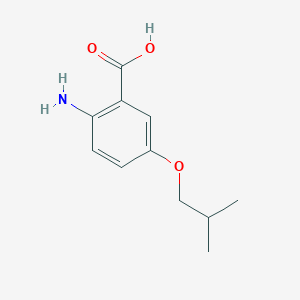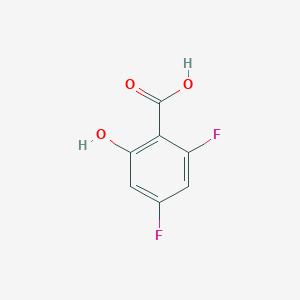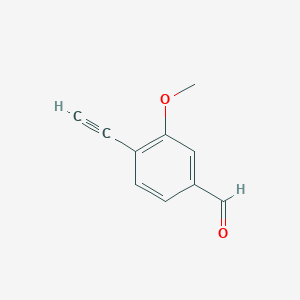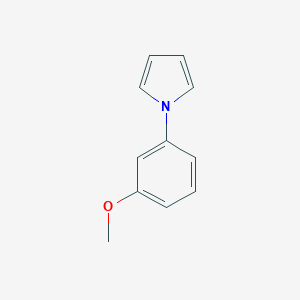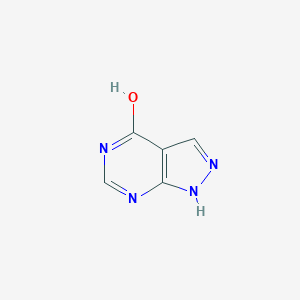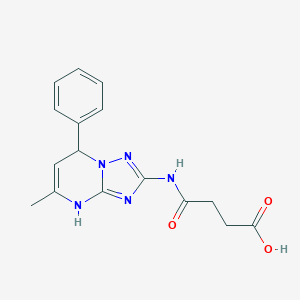
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. It has been found to target the DNA synthesis and repair pathways, leading to the induction of apoptosis and cell death.
Efectos Bioquímicos Y Fisiológicos
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been shown to exhibit several biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. It has also been found to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is its potent activity against cancer cells and pathogens, making it a promising candidate for drug discovery and development. However, its solubility and stability in aqueous solutions may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo-. One of the key areas of focus is the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, to enhance its efficacy and reduce its toxicity. Additionally, further studies are required to elucidate its mechanism of action and identify potential targets for drug discovery. Finally, the potential applications of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- in other fields, such as agriculture and environmental science, should also be explored.
In conclusion, Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore its potential and develop effective treatments for various diseases.
Métodos De Síntesis
The synthesis of Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- involves several steps, including the reaction of 5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine-2-amine with ethyl 4-chlorobutanoate in the presence of a base. The resulting intermediate is then subjected to further reactions, including hydrolysis, cyclization, and oxidation, to yield the final product.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also shown promising results in the treatment of bacterial and fungal infections.
Propiedades
Número CAS |
171667-99-5 |
|---|---|
Nombre del producto |
Butanoic acid, 4-((4,7-dihydro-5-methyl-7-phenyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)amino)-4-oxo- |
Fórmula molecular |
C16H17N5O3 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
4-[(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N5O3/c1-10-9-12(11-5-3-2-4-6-11)21-16(17-10)19-15(20-21)18-13(22)7-8-14(23)24/h2-6,9,12H,7-8H2,1H3,(H,23,24)(H2,17,18,19,20,22) |
Clave InChI |
DDRZOYPCABIDOL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(N2C(=N1)N=C(N2)NC(=O)CCC(=O)O)C3=CC=CC=C3 |
SMILES |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(N2C(=NC(=N2)NC(=O)CCC(=O)O)N1)C3=CC=CC=C3 |
Solubilidad |
46.2 [ug/mL] |
Sinónimos |
3-[(4-methyl-2-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8- yl)carbamoyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)
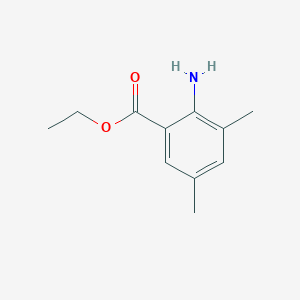
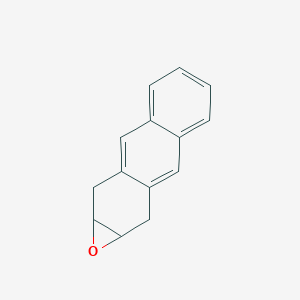
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)
